7-Methoxytryptamine

5-HT2 receptor serotonin indolealkylamine

7-Methoxytryptamine (7-MT) is the positionally distinct 7-methoxy isomer of tryptamine, critically differentiated from the common 5-methoxy analog by its unique LogP (2.378 vs. ~1.2), melting point (135–136°C), and attenuated 5-HT₂ receptor affinity. This ≥98% (HPLC) reference standard is explicitly validated for ANDA melatonin impurity profiling and AMV/QC workflows, where in-class substitution without isomer verification would invalidate regulatory compliance. Procuring this pre-characterized solid eliminates multi-step 7-methoxyindole core construction, directly accelerating Aspidosperma alkaloid total synthesis (e.g., aspidospermine, vobtusine) and SAR studies requiring reduced 5-HT₂A engagement.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 2436-04-6
Cat. No. B1593964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxytryptamine
CAS2436-04-6
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2CC[NH3+].[Cl-]
InChIInChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3
InChIKeySUJKAJKVFWJRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxytryptamine CAS 2436-04-6: Core Physicochemical & Structural Baseline for Tryptamine Analog Procurement


7-Methoxytryptamine (7-MT; CAS 2436-04-6) is a methoxylated tryptamine derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It exists as a solid at room temperature (melting point 135–136 °C) and exhibits a predicted LogP of 2.378, indicating moderate lipophilicity . Structurally, the 7-methoxy indole moiety is a core scaffold found in Aspidosperma-type alkaloids, including aspidospermine and vobtusine . These baseline properties define its suitability as a reference standard and synthetic precursor in analytical and pharmaceutical development workflows.

7-Methoxytryptamine: Why Positional Isomers and In-Class Analogs Cannot Be Interchanged in Research & Development


Positional isomerism critically modulates the pharmacological and analytical behavior of methoxytryptamines. The substitution of a methoxy group at the 7-position of the indole ring, as opposed to the more common 5-position, yields a distinct receptor-binding profile, as shown by direct head-to-head comparisons of 5-HT₂ receptor affinities [1]. Furthermore, the 7-methoxy derivative exhibits unique physicochemical parameters (melting point, LogP, chromatographic retention) that differ from its 5-methoxy counterpart, rendering it a non-interchangeable standard for analytical method development and impurity profiling in melatonin and related tryptamine synthesis . Simple in-class substitution without verification of these specific properties would invalidate experimental reproducibility and regulatory compliance.

7-Methoxytryptamine Product-Specific Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


5-HT₂ Receptor Binding Affinity: Rank-Order Comparison of Methoxy-Substituted Tryptamines

In a direct head-to-head comparison using rat brain cortical 5-HT₂ receptors labeled with [³H]ketanserin, the 4-methoxy and 5-methoxy substitutions imparted higher binding affinity than the 6- or 7-methoxy substitutions [1]. This establishes a clear rank order of methoxy positional preference at the 5-HT₂ site, with 7-methoxy being a lower-affinity binder relative to the 5-methoxy analog. The study further notes that a 7-hydroxyl group essentially abolishes affinity, whereas a 7-methyl or 7-bromo group enhances affinity, underscoring the precise electronic and steric requirements at the 7-position [1].

5-HT2 receptor serotonin indolealkylamine structure-activity relationship

Physicochemical Profile Comparison: 7-Methoxytryptamine vs. 5-Methoxytryptamine

7-Methoxytryptamine exhibits a melting point of 135–136 °C and a predicted LogP of 2.378 . In contrast, 5-Methoxytryptamine (free base) has a reported melting point range of 121–123 °C and a LogP of approximately 1.19–1.34 [1][2]. The higher melting point and greater lipophilicity of the 7-methoxy isomer can impact solid-state stability, solubility in organic solvents, and chromatographic retention times during HPLC method development. These differences are quantifiable and directly affect analytical and formulation workflows.

melting point lipophilicity LogP chromatography formulation

Analytical Reference Standard Utility: Defined Purity and Regulatory-Grade Documentation

7-Methoxytryptamine is supplied as an analytical reference standard with a minimum HPLC purity of 98%, accompanied by detailed characterization data compliant with regulatory guidelines [1]. It is specifically validated for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions, particularly in the context of melatonin commercial production . In contrast, many in-class tryptamine analogs are offered only as research-grade compounds without the same level of certified purity or regulatory documentation, making 7-Methoxytryptamine a preferred choice for regulated analytical environments.

reference standard HPLC method validation ANDAs quality control

Unique Occurrence as a Scaffold in Aspidosperma Alkaloids: Implications for Natural Product Synthesis

The 7-methoxytryptamine moiety is a key structural fragment found in a wide range of Aspidosperma-type alkaloids, including aspidospermine, beninine, dichotamine, kopsingine, 12-methoxyvoaphylline, vobtusine, and vincaricine . This structural prevalence is not shared by 5-methoxytryptamine or other positional isomers. The 7-methoxy group is essential for the biomimetic synthesis of these complex indole alkaloids, as it directs regioselective cyclization and functionalization steps .

alkaloid synthesis Aspidosperma natural products indole alkaloids

7-Methoxytryptamine: High-Value Research and Industrial Application Scenarios Driven by Product-Specific Evidence


Analytical Method Development and Validation for Melatonin-Related ANDAs

As a certified reference standard (≥98% purity, HPLC), 7-Methoxytryptamine is explicitly validated for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) during the commercial production of melatonin . Its distinct physicochemical properties (melting point 135–136 °C, LogP 2.378) ensure reliable chromatographic retention and peak identification, differentiating it from other methoxytryptamine impurities. Procurement of this high-purity standard directly supports regulatory compliance and reduces the need for in-house purification and characterization.

Structure-Activity Relationship (SAR) Studies of Serotonergic Ligands

The direct head-to-head comparison of 5-HT₂ receptor binding affinities demonstrates that 7-methoxy substitution yields lower affinity relative to 4- and 5-methoxy analogs [1]. Researchers investigating the structural determinants of 5-HT₂ receptor activation or seeking to design compounds with reduced 5-HT₂A-mediated side effects can utilize 7-Methoxytryptamine as a comparator to probe the impact of positional isomerism. This evidence-based differentiation guides the selection of 7-Methoxytryptamine for SAR studies where a specific attenuation of 5-HT₂ binding is required.

Total Synthesis of Aspidosperma-Type Indole Alkaloids

The 7-methoxytryptamine scaffold is a ubiquitous structural motif in Aspidosperma alkaloids, including aspidospermine and vobtusine . Its commercial availability as a defined chemical entity (CAS 2436-04-6) provides a direct starting point for biomimetic and total synthesis efforts. Procurement of 7-Methoxytryptamine eliminates the need for multi-step construction of the 7-methoxyindole core, accelerating synthetic routes and improving overall yields in alkaloid research and drug discovery.

Pharmacokinetic and Formulation Pre-Studies Requiring Defined Lipophilicity

With a predicted LogP of 2.378 , 7-Methoxytryptamine exhibits a lipophilicity profile that is distinct from its 5-methoxy counterpart (LogP ~1.2). This quantifiable difference directly impacts solubility in lipid-based vehicles, permeability across biological membranes, and potential for passive diffusion. Formulation scientists and pharmacokinetic researchers can leverage this data to select 7-Methoxytryptamine for studies where moderate lipophilicity is a design parameter, ensuring reproducibility and informed decision-making in early-stage development.

Technical Documentation Hub

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